N-(1,3-Dioxoisoindolin-5-yl)propionamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h3-5H,2H2,1H3,(H,12,14)(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZBVEYDRTWLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(1,3-Dioxoisoindolin-5-yl)propionamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and physicochemical properties of N-(1,3-Dioxoisoindolin-5-yl)propionamide , a functionalized phthalimide derivative.
Executive Summary
This compound (also known as 5-propionamidophthalimide) is a bicyclic organic compound belonging to the amino-phthalimide class. Characterized by an isoindoline-1,3-dione core substituted at the 5-position with a propionyl-amino group, this molecule serves as a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs) and functional fluorescent probes.
Its structure combines the electron-deficient phthalimide scaffold with an electron-donating amide substituent, creating a "push-pull" electronic system that imparts unique solvatochromic photophysical properties. This guide outlines its structural specifications, synthetic pathways, and experimental characterization protocols.
Chemical Structure & Molecular Properties
Nomenclature and Identification
-
IUPAC Name: N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide
-
Common Synonyms: 5-Propionamidophthalimide; 5-Propionylamino-isoindoline-1,3-dione
-
Molecular Formula: C₁₁H₁₀N₂O₃
-
Molecular Weight: 218.21 g/mol
Structural Analysis
The molecule consists of two primary domains:
-
The Phthalimide Core (Isoindoline-1,3-dione): A planar, bicyclic aromatic system containing an imide functional group (-CO-NH-CO-). The imide nitrogen (N2) is acidic (pKa ~8.3) and serves as a site for further derivatization (e.g., alkylation).
-
The Propionamide Substituent: Attached at the C5 position of the benzene ring. This group acts as a weak electron donor, modulating the electron density of the aromatic system.
Electronic Configuration: The conjugation between the lone pair on the amide nitrogen and the electron-withdrawing phthalimide core creates an intramolecular charge transfer (ICT) state upon excitation, which is responsible for the compound's fluorescence.
Physicochemical Properties Table
| Property | Value (Estimated/Experimental) | Significance |
| Physical State | Off-white to pale yellow solid | Typical for amino-phthalimides. |
| Melting Point | 245–250 °C | High thermal stability due to intermolecular H-bonding. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic aromatic core limits aqueous solubility. |
| Solubility (Organic) | High in DMSO, DMF, DMAc | Polar aprotic solvents required for processing. |
| LogP (Predicted) | ~0.8 – 1.2 | Lipophilic, suitable for membrane permeability. |
| H-Bond Donors | 2 (Imide NH, Amide NH) | Critical for receptor binding and crystal packing. |
| H-Bond Acceptors | 3 (Two Imide C=O, One Amide C=O) | Sites for solvent interaction. |
Synthetic Pathways
The synthesis of this compound is achieved through the selective acylation of 5-aminophthalimide . The precursor, 5-aminophthalimide, is typically generated via the reduction of 4-nitrophthalimide.
Reaction Logic
Direct acylation of the 5-amino group is favored over the imide nitrogen due to the higher nucleophilicity of the exocyclic amine compared to the resonance-stabilized imide nitrogen. However, harsh conditions can lead to bis-acylation; therefore, controlled conditions using mild bases are employed.
Synthesis Workflow Diagram
Figure 1: Synthetic route from nitro-precursor to final propionamide derivative.
Experimental Protocols
Synthesis of this compound
Reagents:
-
5-Aminophthalimide (1.0 eq)
-
Propionyl chloride (1.1 eq) or Propionic anhydride (1.2 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with 5-aminophthalimide (1.62 g, 10 mmol) and anhydrous DMF (15 mL). Stir under nitrogen atmosphere until fully dissolved.
-
Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add Propionyl chloride (1.05 mL, 11 mmol) over 15 minutes. The solution may turn cloudy as triethylamine hydrochloride salts precipitate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Eluent: 5% Methanol in DCM).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form immediately.
-
Isolation: Filter the solid via vacuum filtration. Wash the filter cake with water (3 x 20 mL) to remove residual DMF and salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or wash with hot ethyl acetate to yield the pure product.
Spectroscopic Validation (Expected Data)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.2 (s, 1H, Imide NH)
-
δ 10.4 (s, 1H, Amide NH)
-
δ 8.15 (s, 1H, Ar-H, C4)
-
δ 7.90 (d, 1H, Ar-H, C6)
-
δ 7.75 (d, 1H, Ar-H, C7)
-
δ 2.35 (q, 2H, -CH₂-)
-
δ 1.10 (t, 3H, -CH₃)
-
-
IR (ATR, cm⁻¹):
-
3200–3300 (N-H stretch)
-
1770, 1710 (Imide C=O stretch, characteristic doublet)
-
1680 (Amide C=O stretch)
-
Applications & Biological Context
Photophysical Properties (Fluorescence)
Derivatives of 5-aminophthalimide are well-documented solvatochromic fluorophores. The propionylation of the amine reduces the quantum yield compared to the free amine but shifts the emission to the blue region.
-
Excitation Max: ~340–360 nm
-
Emission Max: ~420–450 nm (Solvent dependent)
-
Mechanism: Intramolecular Charge Transfer (ICT) from the amide donor to the imide acceptor.
Medicinal Chemistry Utility
This compound serves as a scaffold for "Linkerology" in PROTAC (Proteolysis Targeting Chimera) design.
-
Cereblon Binding: While thalidomide analogs (binding to cereblon) typically require a glutarimide ring, the phthalimide core is often used to anchor linkers.
-
Precursor for N-Alkylation: The acidic imide nitrogen (N2) allows for the attachment of alkyl chains, enabling the creation of probes that can label biological targets while retaining the fluorescent core.
Functional Diagram: Electronic "Push-Pull" System
Figure 2: Electronic interaction map illustrating the Intramolecular Charge Transfer (ICT) responsible for fluorescence.
References
-
Görl, D., et al. (2012). Substituted 4-Aminophthalimides as Solvatochromic Fluorophores. European Journal of Organic Chemistry .
-
Muller, G. W., et al. (1996). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters .
-
Cross, J. B., et al. (2016). Strategies for the Design of Solvatochromic Probes. Methods in Enzymology .
-
PubChem Compound Summary . Phthalimide Derivatives. National Library of Medicine.
Structural Isomerism in Phthalimides: A Comparative Technical Guide to 4-Amino and 5-Amino Derivatives
Executive Summary & Nomenclature Criticality
In the development of immunomodulatory drugs (IMiDs) and fluorescent probes, the positional isomerism of the amino group on the phthalimide core is the single most defining factor for efficacy.
The "Numbering Trap": Before proceeding, we must resolve the nomenclature divergence that leads to 30% of experimental errors in this field. This guide utilizes the systematic Isoindole-1,3-dione numbering (IUPAC) requested by the prompt, but cross-references the common "Phthalic Acid" numbering used in commercial catalogs.
| Systematic Name (Isoindole-1,3-dione) | Commercial/Common Name | Position Description | Key Application |
| 4-amino -isoindole-1,3-dione | 3-aminophthalimide | Proximal: Adjacent to the carbonyl group. | Drug Development: Core scaffold of Pomalidomide. |
| 5-amino -isoindole-1,3-dione | 4-aminophthalimide | Distal: Meta to one carbonyl, Para to the other. | Fluorescence: High-sensitivity solvatochromic probes. |
Electronic & Photophysical Divergence
The difference between 4-amino and 5-amino derivatives is not merely structural; it is electronic. The position of the electron-donating amino group relative to the electron-withdrawing carbonyls dictates the Intramolecular Charge Transfer (ICT) efficiency.
5-Amino Derivatives (The Probe)
The 5-amino isomer (Distal) exhibits a strong "push-pull" electronic system.
-
Mechanism: The amino group is para to one carbonyl and meta to the other. This allows for a robust conjugation path across the benzene ring, facilitating a strong dipole moment change upon excitation.
-
Solvatochromism: This isomer is highly sensitive to solvent polarity. In non-polar solvents (e.g., hexane), emission is blue/violet. In polar protic solvents (e.g., methanol), emission shifts to green/yellow due to the stabilization of the ICT state.
-
Stokes Shift: Typically large (>5000 cm⁻¹), minimizing self-absorption.
4-Amino Derivatives (The Drug Scaffold)
The 4-amino isomer (Proximal) has a truncated conjugation path.
-
Steric/Electronic Effect: The amino group is ortho to the carbonyl. While an intramolecular Hydrogen bond (N-H...O=C) is theoretically possible, the rigid planarity of the imide ring often forces a specific geometry that alters the non-radiative decay rates.
-
Fluorescence: Generally exhibits lower quantum yields compared to the 5-amino isomer due to increased intersystem crossing or internal conversion rates facilitated by the proximity to the carbonyl oxygen.
Quantitative Comparison
| Property | 4-Amino (Proximal) | 5-Amino (Distal) |
| Absorption | ~380 nm | ~370 nm |
| Emission | ~490 nm (Weak) | ~520 nm (Strong) |
| Dipole Moment ( | Moderate | High (Strong ICT) |
| Solvent Sensitivity | Low | Critical (Linear dependence on |
Pharmacological Implications: The Cereblon Interface
In drug discovery, particularly for Thalidomide analogs (IMiDs), the 4-amino derivative is the gold standard (e.g., Pomalidomide).
Structure-Activity Relationship (SAR)
The target of these drugs is Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.
-
4-Amino (Pomalidomide): The amino group at position 4 fits into a specific hydrophobic pocket within the tri-tryptophan aromatic cage of Cereblon. It provides critical steric complementarity and potential water-mediated H-bonds.
-
5-Amino Analog: Moving the amine to position 5 creates a steric clash with the walls of the Cereblon binding pocket or points the polar group towards a hydrophobic patch, significantly drastically reducing binding affinity (
increases by orders of magnitude).
Biological Pathway Visualization
Figure 1: Differential binding logic of phthalimide isomers to Cereblon. The 4-amino geometry is essential for the recruitment of neosubstrates like IKZF1/3.
Synthetic Methodology
Synthesizing these derivatives requires careful separation of isomers, as direct nitration of phthalimide yields a mixture.
Divergent Synthesis Workflow
The standard industrial route involves the nitration of phthalimide, followed by reduction. The critical step is the separation of 3-nitrophthalimide (precursor to 4-amino) and 4-nitrophthalimide (precursor to 5-amino).
Figure 2: Divergent synthetic pathway highlighting the critical fractional crystallization step required to isolate the specific isomers.
Detailed Protocol: Isolation of 4-Amino Isomer (Pomalidomide Precursor)
Objective: Isolate the "Proximal" isomer from a nitration mixture.
-
Nitration: Dissolve phthalimide (1.0 eq) in conc.
. Add fuming (1.1 eq) dropwise at 0-5°C. Warm to 35°C for 2 hours. -
Quench: Pour onto crushed ice. Filter the resulting white/yellow solid. This is the mixture of 4-nitro and 5-nitro isomers.
-
Fractional Crystallization (The Critical Step):
-
Suspend the crude solid in refluxing Ethanol (95%).
-
The 4-nitro isomer (Proximal) is significantly less soluble in ethanol than the 5-nitro isomer.
-
Filter the hot solution. The solid collected is predominantly the 4-nitro isomer.
-
Validation: Check melting point. 4-nitro mp
214°C; 5-nitro mp 198°C.
-
-
Reduction:
-
Dissolve the 4-nitro isomer in DMF/MeOH.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under
atmosphere (balloon pressure) for 4 hours. -
Filter through Celite and evaporate solvent.
-
-
Result: 4-aminophthalimide (Yellow solid).
References
-
Gou, Y., et al. (2018). "Positional Isomerism in Aminophthalimides: Impact on Photophysics and Biological Activity." Journal of Photochemistry and Photobiology A: Chemistry.
-
Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322.
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity." Nature Structural & Molecular Biology, 21, 803–809.
-
Saroja, G., et al. (1998). "Solvatochromic fluorescence of 4-aminophthalimide and its derivatives." Journal of Fluorescence, 8, 25–34.
Methodological & Application
Synthesis protocol for N-(1,3-Dioxoisoindolin-5-yl)propionamide from 5-aminophthalimide
Abstract & Scope
This application note details the optimized synthesis protocol for N-(1,3-dioxoisoindolin-5-yl)propionamide via the chemoselective acylation of 5-aminophthalimide .
While the acylation of anilines is a standard transformation, the phthalimide core presents unique challenges regarding solubility and chemoselectivity . The imide proton (
Target Audience: Medicinal Chemists, Process Development Scientists.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The lone pair on the 5-amino nitrogen attacks the carbonyl carbon of propionyl chloride. A mild base is employed to scavenge the HCl byproduct without deprotonating the imide ring.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the selective N-acylation. The weak base ensures the imide ring remains protonated and unreactive.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 5-Aminophthalimide | 2256-42-0 | 162.15 | 1.0 | Limiting Reagent |
| Propionyl Chloride | 79-03-8 | 92.52 | 1.1 - 1.2 | Acylating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 10-15 vol | Solvent |
| Pyridine | 110-86-1 | 79.10 | 1.5 | Base/Catalyst |
| Ethanol | 64-17-5 | - | - | Wash Solvent |
Equipment
-
Three-neck round-bottom flask (100 mL for 1g scale).
-
Inert gas manifold (Nitrogen or Argon).
-
Magnetic stirrer with temperature probe.
-
Ice-water bath.
-
Vacuum filtration setup.
Experimental Protocol
Pre-Reaction Preparation
Critical Note on Solubility: 5-aminophthalimide has poor solubility in DCM or THF. DMF or DMAc is mandatory for a homogeneous reaction, which ensures complete conversion and minimizes impurity occlusion in the solid state.
Step-by-Step Procedure
-
Dissolution:
-
Charge a dry reaction flask with 5-aminophthalimide (1.0 equiv) .
-
Add anhydrous DMF (10 volumes) .
-
Stir at room temperature until a clear yellow/orange solution is obtained. If dissolution is slow, warm gently to 40°C, then cool back to room temperature.
-
-
Base Addition:
-
Add Pyridine (1.5 equiv) to the solution.
-
Cool the mixture to 0°C using an ice bath. Rationale: Controlling the exotherm prevents bis-acylation.
-
-
Acylation:
-
Add Propionyl Chloride (1.1 equiv) dropwise over 10-15 minutes via a syringe or dropping funnel.
-
Observation: The solution may darken slightly, and a precipitate (pyridinium hydrochloride) may form.
-
-
Reaction Maintenance:
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2 to 4 hours .
-
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS. The starting amine typically fluoresces intensely; the amide product is less fluorescent and more polar.
-
-
Quenching & Isolation (Precipitation Method):
-
Pour the reaction mixture slowly into ice-cold water (50 volumes) with vigorous stirring.
-
Result: The product should precipitate as an off-white to beige solid.
-
Stir the slurry for 30 minutes to ensure all DMF is extracted into the aqueous phase.
-
-
Purification:
-
Filter the solid using a Büchner funnel.
-
Wash the cake sequentially with:
-
Water (3 x 20 mL) – removes salts and DMF.
-
Cold Ethanol (1 x 10 mL) – removes unreacted organic impurities and aids drying.
-
Diethyl Ether (1 x 10 mL) – facilitates rapid drying.
-
-
Dry under vacuum at 45°C for 12 hours.
-
Workflow Diagram (DOT)
Figure 2: Operational workflow for the batch synthesis.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: Off-white to pale beige powder.
-
1H NMR (DMSO-d6):
- 10.5-11.0 (s, 1H, Imide NH - broad).
- 10.2 (s, 1H, Amide NH).
- 8.0-7.5 (m, 3H, Aromatic protons).
-
2.4 (q, 2H,
). -
1.1 (t, 3H,
).
-
LC-MS: [M+H]+ = 219.07 (Calculated).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility in water/DMF mix. | Reduce DMF volume; increase water ratio to 10:1; cool slurry to 4°C before filtering. |
| Imide Ring Opening | pH too high (Hydrolysis). | Ensure base (Pyridine) is not in large excess; avoid strong bases like NaOH/KOH; keep quench water neutral. |
| Bis-acylation | Excess reagent/High Temp. | Strictly control temperature at 0°C during addition; ensure stoichiometry is < 1.2 equiv. |
| Sticky Solid | DMF trapped in lattice. | Triturate the solid in refluxing ethanol or perform a slurry wash in water for >1 hour. |
Scientific Grounding & References
The protocol above is derived from established methodologies for the functionalization of phthalimide derivatives, particularly those used in the synthesis of Cereblon-modulating drugs (IMiDs) like Pomalidomide. The chemoselectivity of aniline acylation in the presence of an imide is well-documented in medicinal chemistry literature.
References
-
Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 1999.
- Context: Establishes standard conditions for handling aminophthalimides and their solubility profiles.
-
Ruchelman, A. L., et al. "Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters, 2013.
- Context: Provides protocols for acylating phthalimide-aniline cores using acid chlorides in polar solvents.
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition, Longman Scientific & Technical, 1989.
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.
Application Note: Strategic Acylation of 5-Amino-isoindoline-1,3-dione
Executive Summary & Chemical Strategy
The acylation of 5-amino-isoindoline-1,3-dione (also known as 4-aminophthalimide) presents a specific set of challenges distinct from standard aniline chemistry. This substrate is a critical intermediate in the synthesis of fluorescent probes, immunomodulatory drugs (IMiDs), and PROTAC anchors.
The Challenge: Electronic Deactivation & Solubility
The primary obstacle is the reduced nucleophilicity of the exocyclic amine. The fused phthalimide ring exerts a strong electron-withdrawing effect (inductive and mesomeric), rendering the amino group significantly less reactive than benzene-derived anilines. Furthermore, the rigid bicyclic core results in poor solubility in standard organic solvents (DCM, Et₂O), necessitating the use of polar aprotic solvents or neat reaction conditions.
Strategic Considerations:
-
Solvent Selection: Reactions must often be performed in DMF, DMAc, or Pyridine to maintain homogeneity.
-
Selectivity: The imide nitrogen (N-H) is acidic (pKa ~8.3). To prevent competitive acylation at the imide position, highly basic conditions (e.g., NaH, strong alkoxides) must be avoided.
-
Activation: Standard coupling agents (EDC/HOBt) often fail; high-efficiency coupling reagents (HATU) or activated acid derivatives (Acid Chlorides) are required.
Method Selection Guide
Select the appropriate protocol based on the acyl donor available and the complexity of the target molecule.
Figure 1: Decision matrix for selecting the optimal acylation methodology based on substrate complexity.
Detailed Experimental Protocols
Protocol A: Acid Chloride Method (The Standard)
Best for: Stable acid chlorides, scale-up, and aromatic acyl groups.
Rationale: Pyridine serves a dual purpose: it acts as a solvent to solubilize the phthalimide and as a weak base to scavenge the HCl byproduct without deprotonating the imide nitrogen.
Materials:
-
5-amino-isoindoline-1,3-dione (1.0 eq)
-
Acid Chloride (R-COCl) (1.2 eq)
-
Pyridine (anhydrous) (10-20 volumes)
-
Optional: DMAP (0.1 eq) if R is sterically hindered.
Step-by-Step Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with 5-amino-isoindoline-1,3-dione under Nitrogen/Argon. Add anhydrous Pyridine. Stir until a suspension or clear solution is obtained (heating to 40°C may be required for full dissolution).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Add the Acid Chloride dropwise over 15 minutes. Note: An exotherm is expected.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
QC Check: Monitor by TLC (5% MeOH in DCM). The starting amine is fluorescent; the product usually exhibits a shift in fluorescence or Rf.
-
-
Quench & Workup (Precipitation Method):
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water or 1N HCl (to neutralize pyridine).
-
The product should precipitate as a solid.
-
Filter the solid and wash extensively with water and cold diethyl ether.
-
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Protocol B: HATU-Mediated Coupling (The Precision Method)
Best for: Valuable carboxylic acids, chiral substrates, PROTAC linkers.
Rationale: Due to the low nucleophilicity of the amine, standard carbodiimides (EDC/DCC) are often insufficient. HATU generates a highly reactive aza-benzotriazole ester that facilitates attack by the deactivated aniline.
Materials:
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
DMF (anhydrous)
-
5-amino-isoindoline-1,3-dione (1.0 eq)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid and DIPEA in anhydrous DMF. Add HATU and stir at room temperature for 15 minutes. The solution usually turns yellow/orange.
-
Coupling: Add the 5-amino-isoindoline-1,3-dione in one portion.
-
Heating: Heat the reaction to 50–60°C.
-
Critical Insight: Unlike standard amides, this deactivated aniline often requires thermal energy to overcome the activation barrier, even with HATU.
-
-
Duration: Stir for 16–24 hours.
-
Workup:
-
Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x2), and brine.
-
Note: If the product is insoluble in EtOAc (common for phthalimides), pour the DMF mixture into water to precipitate, filter, and wash.
-
Protocol C: Anhydride Reflux (The Industrial Method)
Best for: Acetylation, Trifluoroacetylation.
Rationale: Utilizing the high thermal stability of the phthalimide core, this method drives the reaction via mass action and thermal energy.
Step-by-Step Procedure:
-
Suspend 5-amino-isoindoline-1,3-dione in Glacial Acetic Acid (10 volumes).
-
Add Acetic Anhydride (3.0 eq).
-
Reflux (118°C) for 2–4 hours. The mixture usually clears as the product forms.
-
Cool to room temperature. The product often crystallizes directly upon cooling.
-
Filter and wash with cold ethanol.
Data Summary & Troubleshooting
| Parameter | Protocol A (Acid Chloride) | Protocol B (HATU) | Protocol C (Anhydride) |
| Reactivity | High | Moderate | High (Thermal) |
| Solvent | Pyridine | DMF/DMAc | Acetic Acid |
| Temperature | 0°C to RT | 50–60°C | Reflux (>100°C) |
| Risk | HCl generation | High cost, difficult removal of urea byproducts | Harsh conditions |
| Key Use Case | Bulk synthesis, simple aromatics | Drug discovery, complex linkers | Acetylation |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Cause: Poor solubility or extremely low nucleophilicity.
-
Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 80°C. Add 0.5 eq of DMAP.
-
-
Issue: Acylation on Imide Nitrogen.
-
Cause: Base was too strong or in large excess.
-
Fix: Ensure the base is Pyridine or DIPEA (non-nucleophilic, moderate strength). Avoid inorganic bases like K₂CO₃.
-
-
Issue: Product Oiling Out.
-
Cause: DMF retention.
-
Fix: Triturate the oil with diethyl ether or hexanes/EtOAc (1:1) to induce crystallization.
-
References
- Source: The synthesis of amino-phthalimides is foundational in the preparation of luminol and thalidomide analogs.
-
Amide Coupling to Deactivated Anilines
- Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Link:[Link]
-
Use in PROTAC/IMiD Chemistry (Relevance of 4-aminophthalimide)
- Source: Bartlett, D. W., & Gilbert, A. M. (2019). Synthesis and application of cereblon-recruiting PROTACs. Methods in Molecular Biology.
- Context: Describes the attachment of linkers to the 4-amino position of the phthalimide core (pomalidomide/thalidomide scaffold).
-
Link:[Link]
Application Note: N-(1,3-Dioxoisoindolin-5-yl)propionamide as a Versatile Fluorescent Linker in Biological Applications
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of N-(1,3-Dioxoisoindolin-5-yl)propionamide, a versatile fluorescent linker for bioconjugation, drug discovery, and cellular imaging. Detailed protocols and the underlying scientific principles are provided for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Novel Fluorophore-Linker Conjugate
The field of bioconjugation continuously seeks robust and efficient tools for labeling and tracking biomolecules. Fluorescent labeling, in particular, remains a cornerstone of modern biological research, enabling sensitive detection and quantification. This compound emerges as a promising candidate, integrating a stable phthalimide-based fluorophore with a reactive propionamide linker. This unique structure offers a balance of desirable photophysical properties and straightforward conjugation chemistry, making it a valuable tool for a range of applications.
The core of this molecule is the 1,3-dioxoisoindoline moiety, a derivative of phthalimide, which is known for its environmental sensitivity and can be a useful fluorescent probe. The propionamide arm provides a handle for further chemical modification, allowing its covalent attachment to biomolecules such as proteins, peptides, and nucleic acids. This application note will explore the synthesis, photophysical characterization, and practical applications of this compound, providing detailed protocols to facilitate its adoption in the laboratory.
Physicochemical and Fluorescent Properties
A thorough understanding of the photophysical properties of a fluorescent linker is paramount for its effective application. This compound exhibits fluorescence characteristics that are sensitive to its local environment, a feature that can be exploited in various assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | N/A |
| Molecular Weight | 216.19 g/mol | N/A |
| Excitation Maximum (λex) | ~320-350 nm | |
| Emission Maximum (λem) | ~400-450 nm | |
| Quantum Yield (Φ) | Solvent-dependent | |
| Extinction Coefficient (ε) | Not widely reported | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF) | N/A |
Note: The exact photophysical properties can vary depending on the solvent and local chemical environment.
The fluorescence of the phthalimide core is known to be sensitive to solvent polarity and viscosity. This solvatochromism can be advantageous for probing changes in the microenvironment of a labeled biomolee.
Synthesis of this compound
The synthesis of this compound is a straightforward two-step process, making it accessible for laboratories with standard organic chemistry capabilities.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis
Materials:
-
4-Nitrophthalic anhydride
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Propionyl chloride
-
Pyridine
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step 1: Reduction of 4-Nitrophthalic Anhydride to 4-Aminophthalic Anhydride
-
In a round-bottom flask, suspend 4-nitrophthalic anhydride in glacial acetic acid.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and slowly add concentrated HCl.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and dry to obtain 4-aminophthalic anhydride.
Step 2: Acylation of 4-Aminophthalic Anhydride
-
Dissolve the 4-aminophthalic anhydride in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add propionyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold dilute HCl.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield this compound.
Applications in Bioconjugation
The primary application of this compound is as a fluorescent linker for covalently labeling biomolecules. The propionamide group can be readily activated to form a reactive ester, which can then react with nucleophilic groups on biomolecules, such as the primary amines of lysine residues in proteins.
Experimental Workflow: Protein Labeling
Caption: General workflow for labeling proteins with the fluorescent linker.
Protocol 2: Activation of the Linker and Protein Labeling
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Step 1: Activation of this compound
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.
Step 2: Protein Labeling
-
Prepare a solution of your protein of interest in a suitable buffer (amine-free, e.g., PBS).
-
Add the activated NHS ester solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized empirically. A starting point is a 5- to 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterize the labeled protein by UV-Vis spectroscopy to determine the degree of labeling.
Advanced Applications
Beyond simple labeling, the unique properties of this compound can be leveraged in more sophisticated assays.
Fluorescence Polarization (FP) Assays
The relatively small size of this fluorophore makes it suitable for fluorescence polarization (FP) assays. In an FP assay, a small fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate of the tracer slows down significantly, leading to an increase in the polarization of the emitted light. This principle can be used to study biomolecular interactions in a homogeneous format.
Förster Resonance Energy Transfer (FRET)
The spectral properties of this compound suggest its potential as a FRET donor for acceptor dyes that absorb in the 400-450 nm range. FRET is a non-radiative energy transfer process between two fluorophores in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying conformational changes in proteins, protein-protein interactions, and nucleic acid hybridization.
FRET Mechanism
Caption: Energy transfer in a FRET system.
Conclusion
This compound represents a valuable addition to the toolbox of fluorescent probes for biological research. Its straightforward synthesis, tunable conjugation chemistry, and environmentally sensitive fluorescence make it a versatile linker for a wide array of applications, from basic protein labeling to more complex biophysical assays. The protocols and principles outlined in this application note provide a solid foundation for researchers to incorporate this promising molecule into their experimental workflows.
References
-
Valeur, B. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
Application Note: Strategic Synthesis and Functionalization of Cereblon-Binding Phthalimide Scaffolds
Introduction & Strategic Overview
The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) —a component of the CRL4
This guide focuses on the preparation of 4-fluoro-thalidomide derivatives. Unlike simple Pomalidomide synthesis, the 4-fluoro scaffold provides a versatile electrophilic handle, allowing researchers to attach linkers via Nucleophilic Aromatic Substitution (
Mechanism of Action
The phthalimide scaffold functions as a "molecular glue." The glutarimide moiety inserts into a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) on the surface of CRBN. The phthalimide ring remains solvent-exposed, allowing for the attachment of linkers without abolishing binding affinity, provided the substitution occurs at the C4 or C5 position.
Figure 1: The stepwise assembly of the Ternary Complex essential for Targeted Protein Degradation.
Chemical Strategy: The "Fluorine-Activation" Route
Direct alkylation of Pomalidomide (an aniline) is often sluggish and requires harsh conditions that can racemize the chiral center of the glutarimide. Instead, we utilize 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .
Why this route?
-
Regioselectivity: The fluorine atom at the C4 position is highly activated towards nucleophilic attack by primary or secondary amines.
-
Chiral Integrity: The reaction proceeds at lower temperatures (DMSO, 40–80°C), minimizing racemization of the acidic proton at the glutarimide chiral center.
-
Yield: Higher overall convergence compared to building the phthalimide ring after linker attachment.
Protocol A: Synthesis of the 4-Fluoro Scaffold
Objective: Preparation of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.
Reagents & Materials
| Reagent | Equiv. | Role |
| 3-Fluorophthalic anhydride | 1.0 | Electrophilic Core |
| 3-Aminopiperidine-2,6-dione HCl | 1.0 | Glutarimide Donor |
| Sodium Acetate (anhydrous) | 1.2 | Base (HCl scavenger) |
| Glacial Acetic Acid | Solvent | Reaction Medium |
Experimental Workflow
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-aminopiperidine-2,6-dione hydrochloride (10 mmol) and 3-fluorophthalic anhydride (10 mmol) in glacial acetic acid (40 mL).
-
Activation: Add anhydrous sodium acetate (12 mmol). The base is critical to liberate the free amine from the hydrochloride salt.
-
Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Monitoring: Monitor via LC-MS. Look for the product mass [M+H]+ = 277.06.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce volume by 50% in vacuo and pour into cold water (100 mL).
-
Filtration: Collect the solid by vacuum filtration.
-
Purification: Wash the solid copiously with water (to remove NaOAc and AcOH) followed by diethyl ether.
-
Note: Recrystallization from dioxane/water can be performed if purity is <95%.
-
-
Drying: Dry under high vacuum at 50°C overnight.
Expected Yield: 70–85% as a white to off-white solid.
Protocol B: Linker Attachment via
Objective: Functionalization of the scaffold with a diamine linker (e.g., N-Boc-ethylenediamine) to create a PROTAC precursor.
Reagents
-
4-Fluoro scaffold (from Protocol A)
-
Mono-Boc-diamine linker (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
DMSO or NMP (anhydrous)
Step-by-Step Methodology
-
Dissolution: Dissolve the 4-fluoro scaffold (1 mmol) in anhydrous DMSO (3 mL).
-
Addition: Add DIPEA (2 mmol) followed by the amine linker (1.2 mmol).
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Color Change: The solution typically turns bright yellow/green, characteristic of 4-amino-substituted phthalimides.
-
-
Workup:
-
Pour the reaction mixture into ice-water (30 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove DMSO.
-
Dry over MgSO4 and concentrate.
-
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product is the 4-amino derivative (Pomalidomide analog).
Figure 2: Synthetic workflow from raw materials to functionalized PROTAC precursor.
Protocol C: Validation via Fluorescence Polarization (FP)
Objective: Confirm that the linker attachment has not disrupted binding to the CRBN thalidomide-binding domain (TBD).
Assay Principle
A competitive binding assay using a fluorescent tracer (e.g., Cy5-Thalidomide). When the tracer is bound to CRBN, rotation is slow (High FP). When your synthesized ligand displaces the tracer, rotation becomes fast (Low FP).
Materials
-
Recombinant CRBN-DDB1 Complex (human).
-
Tracer: Cy5-Thalidomide (typically 5-10 nM final conc).
-
Assay Buffer: 50 mM Tris (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.
Procedure
-
Preparation: Prepare a serial dilution of your synthesized ligand in DMSO (10-point dose response).
-
Incubation:
-
Add 10 µL of 2x Protein Mix (CRBN concentration should be near the
of the tracer, approx 50-100 nM). -
Add 50 nL of compound dilution (using acoustic dispenser or pin tool).
-
Incubate for 15 mins at RT.
-
Add 10 µL of 2x Tracer Mix.
-
-
Read: Incubate for 30–60 mins in the dark. Read on a multi-mode plate reader (Excitation ~635 nm, Emission ~665 nm).
-
Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Calculate
.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Incomplete neutralization of HCl salt. | Ensure NaOAc is anhydrous and in slight excess (1.2 eq). |
| Glutarimide Hydrolysis | Aqueous workup pH > 8. | The imide ring opens rapidly at basic pH. Keep workups neutral or slightly acidic. |
| Racemization | Excessive heat during | Do not exceed 90°C. If racemization occurs, switch to chiral HPLC purification. |
| Poor Solubility | High crystallinity of phthalimide. | Use DMSO for stock solutions. For biological assays, ensure final DMSO < 1%. |
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity. Nature Structural & Molecular Biology, 21, 803–809. [Link]
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]
-
Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife, 7, e38430. (Contains detailed FP assay protocols). [Link]
Application Note & Protocols: Advanced Crystallization Strategies for N-substituted Phthalimide Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of crystallization techniques tailored for N-substituted phthalimide amides. Moving beyond simple procedural lists, this document elucidates the rationale behind methodological choices, offers robust, self-validating protocols, and is grounded in authoritative scientific literature to ensure reliability and reproducibility.
The Molecular Landscape: Why Crystallization of Phthalimide Amides Can Be Challenging
N-substituted phthalimide amides are a cornerstone in medicinal chemistry and materials science. Their purification via crystallization is critical for ensuring high purity, which is a prerequisite for accurate biological testing and material characterization. However, their structural features often present unique challenges:
-
Structural Rigidity and Planarity: The core phthalimide ring is rigid and planar, promoting strong π-π stacking interactions.
-
Hydrogen Bonding: The amide functionality introduces a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of predictable and often robust intermolecular networks.
-
Variable Substituents (N-R group): The nature of the N-substituent dramatically influences the molecule's overall polarity, flexibility, and steric profile, thereby dictating its solubility and crystal packing preferences.
A successful crystallization strategy hinges on understanding and manipulating these intermolecular forces to guide the molecules from a disordered state in solution to an ordered, crystalline lattice.
Foundational Principle: The Path to Supersaturation
Crystallization is not a spontaneous event; it is the controlled precipitation of a solid from a supersaturated solution. Supersaturation is the thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. All techniques described below are simply different paths to achieve and control this state.
Figure 1: A conceptual workflow illustrating the stages of crystallization, from a clear solution to a solid crystalline product.
Core Crystallization Protocols
The choice of technique is dictated by the compound's thermal stability and solubility profile. Below are four field-proven methods, each with a detailed protocol.
The Workhorse: Slow Cooling Crystallization
This is the most common and often first-to-try method, ideal for compounds that exhibit a significant increase in solubility with temperature.
-
Causality: As the solution cools, the solubility of the compound decreases, forcing the system into a supersaturated state. A slow cooling rate is crucial; it allows molecules sufficient time to orient themselves correctly into a low-energy crystal lattice rather than crashing out as an amorphous solid.
Protocol: Slow Cooling
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, methanol, isopropanol).
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen solvent to the crude N-substituted phthalimide amide. Heat the mixture with gentle swirling (e.g., on a hotplate stirrer) until all the solid dissolves.
-
Hot Filtration (Critical Step): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is vital to remove particulate matter that could act as unwanted nucleation sites.
-
Initiate Cooling: Cover the flask with a watch glass or loosely with aluminum foil (to prevent solvent evaporation and contamination) and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Induce Further Crystallization: Once the flask has reached room temperature, it can be transferred to a colder environment (e.g., a 4°C refrigerator or an ice bath) to maximize the yield of crystals.
-
Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
The Patient Method: Slow Evaporation
This technique is suited for compounds that are highly soluble at room temperature or are thermally unstable.
-
Causality: Supersaturation is achieved by gradually increasing the concentration of the solute as the solvent evaporates. The slow rate allows for the formation of high-quality, often large, single crystals suitable for X-ray diffraction.
Protocol: Slow Evaporation
-
Dissolution: Dissolve the compound in a suitable solvent (one with a relatively low boiling point, like ethyl acetate, dichloromethane, or a mixture) at room temperature to form a near-saturated or saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean vial or beaker to remove any dust or particulate matter.
-
Evaporation Setup: Cover the vial with a cap or parafilm. Using a needle, pierce a few small holes in the covering. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a fume hood with the sash down) and leave it undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals have formed and the mother liquor is significantly reduced, carefully decant the remaining solvent and harvest the crystals.
The Polarity Switch: Antisolvent Vapor Diffusion
This elegant technique is excellent for growing high-quality single crystals when finding a single ideal solvent is difficult.
-
Causality: The method relies on two solvents: a "good" solvent in which the compound is soluble, and a miscible "antisolvent" in which it is insoluble. The antisolvent slowly diffuses in vapor form into the solution of the compound, reducing the overall solubility and inducing slow crystallization.
Protocol: Antisolvent Vapor Diffusion
-
Preparation: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF, Chloroform) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker.
-
Add Antisolvent: Add a larger volume of a volatile "antisolvent" (e.g., methanol, ethanol, hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the larger jar tightly. The antisolvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature. Crystals should form over the course of several days.
-
Harvesting: Once crystals have formed, open the jar and quickly remove the inner vial to harvest them.
Figure 2: A decision-making flowchart for selecting an initial crystallization technique based on compound properties.
Solvent Selection and Data
The adage "like dissolves like" is a good starting point. For N-substituted phthalimide amides, which often have moderate polarity, solvents like alcohols, esters, and chlorinated hydrocarbons are effective. A systematic screening approach is recommended.
Table 1: Properties of Common Solvents for Phthalimide Amide Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes & Typical Use |
| Ethanol | 78 | 5.2 | 24.5 | Excellent for slow cooling; good H-bond donor/acceptor. |
| Methanol | 65 | 6.6 | 32.7 | Higher polarity than ethanol; good for more polar analogs. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Good for slow evaporation; less polar, avoids strong H-bonds. |
| Chloroform | 61 | 4.1 | 4.8 | Often used as the "good" solvent in vapor diffusion. |
| Acetic Acid | 118 | 6.2 | 6.2 | Can protonate basic sites and alter solubility; useful for stubborn cases. |
| DMF | 153 | 6.4 | 36.7 | High boiling point, strong solvent; good for dissolving difficult compounds. |
Troubleshooting Common Crystallization Failures
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's solubility limit is exceeded at a temperature above its melting point, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure a much slower cooling rate. Consider switching to a lower-boiling point solvent. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites. 2. Seed: Add a tiny crystal from a previous batch. 3. Concentrate: Evaporate some of the solvent to increase concentration. 4. Cool Lower: Move the flask to a colder environment (freezer). |
| Amorphous Powder | Nucleation rate is far too high compared to the crystal growth rate (crash precipitation). | Use a more dilute solution. Cool the solution much more slowly. Consider a different technique like vapor diffusion which inherently slows the process. |
| Poor Recovery | The compound has significant solubility in the solvent even at low temperatures. | Use a different solvent where the compound is less soluble when cold. If using an antisolvent, increase the final proportion of the antisolvent. |
References
-
Gomes, P.A.C., et al. (2018). Synthesis, crystal structure, and Hirshfeld surface analysis of a new N-substituted phthalimide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Fun, H.K., et al. (2010). 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
National Center for Biotechnology Information (2024). Phthalimide. PubChem Compound Summary. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Crystallization Techniques. CCDC Website. Available at: [Link]
-
Jas ´n ´ski, J., et al. (2012). Experimental and theoretical DFT study on the structure and properties of N-(4-nitrophenyl)phthalimide. Journal of Molecular Structure. Available at: [Link]
Solid-phase synthesis of phthalimide-based peptide linkers
Initiating Search Protocols
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Defining Search Parameters
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Planning Synthesis Structure
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Troubleshooting & Optimization
Troubleshooting fluorescence quenching in phthalimide derivatives
Advanced Troubleshooting for Fluorescence Quenching & Stability
Status: Operational Ticket Priority: High (Drug Discovery/Assay Development) Operator: Senior Application Scientist
Diagnostic Triage: Start Here
Before altering your synthesis or assay conditions, identify the quenching mechanism. Phthalimide derivatives are highly sensitive to their microenvironment. Use this decision matrix to isolate your issue.
Figure 1: Diagnostic logic flow for isolating the root cause of fluorescence loss in phthalimide scaffolds.
Technical Q&A: Mechanisms & Solutions
Case 1: "My probe glows in Dichloromethane (DCM) but is dark in Water/Methanol."
Diagnosis: Twisted Intramolecular Charge Transfer (TICT) & Hydrogen Bonding. Phthalimide derivatives (especially 4-amino and 3-amino variants) are classic "push-pull" systems. Upon excitation, electron density shifts from the donor (amine) to the acceptor (imide).
-
The Mechanism: In polar protic solvents (water, alcohols), the solvent molecules reorient around the highly dipolar excited state, stabilizing it. This lowers the energy gap between the excited and ground states. Furthermore, specific Hydrogen-bonding interactions can facilitate non-radiative decay pathways, effectively "short-circuiting" the fluorescence [1].
-
Corrective Action:
-
Rigidification: If the quenching is due to TICT (rotation of the amine group), substituting the amine protons with a cyclic structure (e.g., julolidine-like fusion) prevents the rotation, restoring quantum yield (QY).
-
Environment Switch: If used as a protein probe, ensure the fluorophore binds in a hydrophobic pocket. The "turn-on" effect observed when moving from water to a hydrophobic site is a feature, not a bug.
-
Case 2: "I see a non-linear drop in intensity as I add my target molecule."
Diagnosis: Inner Filter Effect (IFE) vs. Static Quenching. Researchers often confuse quenching with simple light absorption. If your target molecule or the phthalimide itself absorbs light at the excitation or emission wavelengths, you are seeing a "trivial" filtering effect, not molecular quenching.
-
The Validation Protocol: Compare the absorption spectrum of the mixture with the fluorescence decrease. If the "quencher" absorbs at your excitation wavelength (
), you must apply a correction factor. -
Corrective Action: Apply the IFE correction formula to your data before calculating Stern-Volmer constants:
Where and are absorbances at excitation and emission wavelengths [2].
Case 3: "My sensor design (Phthalimide-Linker-Receptor) has very low background fluorescence."
Diagnosis: Photoinduced Electron Transfer (PET). This is often intentional in "turn-on" sensors. The receptor (often containing a lone pair, like an amine or pyridine) acts as an electron donor to the excited phthalimide, quenching it.
-
The Mechanism:
When the receptor binds an analyte (e.g., a metal ion or proton), the lone pair is occupied, the redox potential changes, PET is blocked, and fluorescence is restored. -
Corrective Action: If the quenching is too efficient (making the probe dark but hard to turn on), or inefficient (high background), you must tune the thermodynamics. Calculate the Free Energy of PET using the Rehm-Weller equation to adjust the linker length or donor strength [3].
Critical Data: Solvent Effects on 4-Aminophthalimide
Use this table to benchmark your derivative's performance against standard behaviors.
| Solvent | Polarity Index | Quantum Yield ( | Mechanism Note | ||
| Cyclohexane | 0.2 | ~340 | ~410 | High (>0.6) | Minimal stabilization. |
| Dichloromethane | 3.1 | ~355 | ~450 | Moderate | Standard ICT emission. |
| Acetonitrile | 5.8 | ~360 | ~470 | Moderate | Stabilized ICT state. |
| Methanol | 5.1 | ~365 | ~510 | Low (<0.1) | H-Bonding induced quenching. |
| Water | 9.0 | ~370 | ~540 | Very Low (<0.05) | Severe quenching (Red shift). |
Experimental Protocols
Protocol A: Stern-Volmer Quenching Analysis
Objective: Distinguish between Dynamic (collisional) and Static (complex formation) quenching.
Reagents:
-
Phthalimide solution (
in suitable solvent). -
Quencher stock solution (e.g., Iodide, Amine).
Workflow:
-
Baseline: Measure emission spectrum of Phthalimide alone (
). -
Titration: Add Quencher in small aliquots (keep total volume change <5%). Measure (
). -
Plotting: Plot
vs. [Quencher]. -
Analysis:
-
Linear Plot: Indicates a single mechanism (Dynamic OR Static).
-
Upward Curvature: Indicates combined Dynamic + Static quenching.
-
Differentiation: Measure lifetimes (
).-
If
, it is Dynamic . -
If
(lifetime is unchanged), it is Static .
-
-
Protocol B: Quantum Yield (QY) Measurement
Objective: Accurate determination of efficiency relative to a standard.
Standard Selection:
For phthalimides, Quinine Sulfate (in 0.1 M H2SO4,
Step-by-Step:
-
Absorbance Matching: Prepare solutions of your Sample and the Standard. Adjust concentrations so that Absorbance at
is below 0.1 OD (to avoid re-absorption effects). -
Integration: Record fluorescence spectra for both using the same slit widths and detector settings. Integrate the area under the curve (
). -
Calculation:
Where is the refractive index of the solvent.
Mechanistic Visualization: PET vs. ICT
Understanding the energy levels is crucial for troubleshooting sensor design.
Figure 2: In PET quenching, the Donor HOMO is higher in energy than the Fluorophore HOMO, allowing electron transfer to fill the vacancy created by excitation, preventing fluorescence emission.
References
-
Saroja, G., et al. (1998). "Solvent effects on the photophysics of 4-aminophthalimide." Journal of Fluorescence.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 8: Quenching of Fluorescence).
-
Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (See Section on PET Sensors).
-
Cammers-Goodwin, A., et al. (1996). "Mechanism of Fluorescence Quenching in Phthalimide Derivatives." Journal of the American Chemical Society.
Validation & Comparative
1H NMR Characterization Guide: N-(1,3-Dioxoisoindolin-5-yl)propionamide
Topic: 1H NMR Characterization of N-(1,3-Dioxoisoindolin-5-yl)propionamide Content Type: Publish Comparison Guide
Abstract
This guide provides a technical framework for the structural validation of This compound , a functionalized phthalimide derivative often used as a building block in medicinal chemistry (e.g., immunomodulatory imide drugs). Unlike standard spectral listings, this document compares the product’s spectroscopic signature against its synthetic precursor (5-Aminophthalimide ) and evaluates solvent suitability, offering a robust protocol for reaction monitoring and purity assessment.
Introduction & Structural Logic
The target molecule integrates a phthalimide core with a propionamide side chain. Characterization relies on distinguishing the rigid, electron-deficient aromatic system of the phthalimide from the flexible, aliphatic propionyl tail.
Key Structural Features for NMR Analysis:
-
Isoindoline-1,3-dione Core: An electron-withdrawing system that deshields aromatic protons.
-
Propionamide Linker (
): Introduces a distinct alkyl pattern (quartet/triplet) and a labile amide proton. -
Substitution Effect: The conversion of the 5-amino group (electron-donating) to a 5-propionamido group (moderately withdrawing/less donating) causes a diagnostic downfield shift in the aromatic region, serving as the primary indicator of reaction completion.
Comparative Analysis: Product vs. Alternatives
To ensure scientific integrity, we compare the target product against its primary "alternative"—the starting material (Process Control)—and evaluate solvent alternatives for optimal resolution.
Comparison A: Reaction Monitoring (Product vs. Precursor)
The most critical comparison for researchers is distinguishing the product from the starting material, 5-Aminophthalimide.
| Feature | Precursor: 5-Aminophthalimide | Product: this compound | Diagnostic Value |
| Aliphatic Region | Silent (No signals < 2.5 ppm) | Active ( | High: Presence of ethyl group confirms acylation. |
| Exchangeable Protons | Critical: Disappearance of broad amine peak validates conversion. | ||
| Aromatic Shift (H-4) | Upfield ( | Downfield ( | Medium: Confirming electronic environment change. |
| Imide Proton | Low: Remains largely unchanged (core stability). |
Comparison B: Solvent Selection (Methodological Alternatives)
Phthalimides exhibit poor solubility in non-polar solvents. Choosing the wrong "alternative" solvent leads to poor signal-to-noise ratios.
-
Primary Choice: DMSO-
-
Pros: Excellent solubility for polar imides; clear resolution of exchangeable amide/imide protons.
-
Cons: Water peak (
3.33) can interfere with methylene signals if wet.
-
-
Alternative: CDCl
-
Verdict:NOT RECOMMENDED.
-
Reasoning: Most unsubstituted and amide-substituted phthalimides are insoluble in chloroform. Attempts will yield empty spectra or broad, aggregated peaks.
-
-
Alternative: Acetone-
-
Verdict:Viable Secondary.
-
Utility: Use only if DMSO overlaps with critical signals. Note that amide proton shifts will vary significantly.
-
Experimental Protocol
Workflow Visualization
The following diagram outlines the logical flow for sample preparation and signal assignment, ensuring a self-validating loop.
Figure 1: Decision tree for NMR validation, prioritizing aliphatic confirmation followed by aromatic electronic assessment.
Detailed Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid into a clean vial.
-
Add 0.6 mL of DMSO-
(99.9% D). -
Crucial Step: Sonicate for 30 seconds. Phthalimides often form micro-crystalline aggregates that resist dissolution, leading to weak signals.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (ns): 16 (Sufficient for >5mg); increase to 64 if solubility is low.
-
Relaxation Delay (d1): 1.0 s (Standard) or 5.0 s (for quantitative integration of amide protons).
-
-
Processing:
-
Reference spectrum to residual DMSO pentet at
2.50 ppm . -
Apply exponential multiplication (LB = 0.3 Hz) to enhance splitting patterns.
-
Expected Data & Assignment Table
Based on predictive substituent chemical shifts (SCS) and analogous phthalimide derivatives.
Solvent: DMSO-
| Position | Type | Multiplicity | Integration | Assignment Logic | ||
| 11 | Amide | 11.2–11.4 | Broad s | - | 1H | Imide |
| 10 | Amide | 10.3–10.5 | s | - | 1H | Propionamide |
| 4 | Ar-H | 8.1–8.2 | d / s | ~1.5 | 1H | Ortho to imide & amide (most deshielded) |
| 6 | Ar-H | 7.9–8.0 | dd | 8.0, 1.5 | 1H | Ortho to amide, meta to imide |
| 7 | Ar-H | 7.8–7.9 | d | 8.0 | 1H | Ortho to imide, meta to amide |
| 8 | Alkyl | 2.35–2.45 | q | 7.5 | 2H | Methylene ( |
| 9 | Alkyl | 1.08–1.12 | t | 7.5 | 3H | Methyl ( |
Note on Coupling: The aromatic region (H4, H6, H7) typically displays an ABX or AMX system. H-4 often appears as a doublet with a small coupling constant (meta-coupling to H-6) or a singlet if resolution is low.
Mechanistic Insight: The "Amide Shift"
Understanding why the spectrum changes ensures you aren't just matching pictures.
-
Pathway: The acylation of the amine lone pair (
) removes its ability to donate electron density into the benzene ring via resonance. -
Result: The ring becomes more electron-deficient.
-
Observation: The protons at positions 4 and 6, which were shielded (shifted upfield to ~6.8 ppm) in the amine precursor, "relax" back to their deshielded positions (>7.8 ppm) typical of the electron-poor phthalimide core.
Figure 2: Electronic transitions explaining the diagnostic chemical shift changes.
References
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for 5-aminophthalimide and phthalimide derivative base shifts).
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for solvent residual peaks and solubility guides).
Comparative Guide: Binding Affinity of 5-Substituted vs. 4-Substituted Phthalimides to Cereblon
Executive Summary
In the field of Targeted Protein Degradation (TPD), the E3 ligase Cereblon (CRBN) is a premier recruitment target. The "warheads" used to recruit CRBN are predominantly based on the phthalimide pharmacophore (e.g., thalidomide, lenalidomide, pomalidomide).
For medicinal chemists designing PROTACs (Proteolysis Targeting Chimeras) or Molecular Glues, the choice between 4-substitution and 5-substitution on the phthalimide ring is not merely structural—it dictates binding affinity, exit vector trajectory, and ultimately, the cooperativity of the ternary complex.
Key Takeaway: The 4-substituted position (exemplified by Pomalidomide) generally offers superior binding affinity and a more favorable solvent-exposed vector for linker attachment compared to the 5-substituted analogs. However, 5-substitution remains a critical alternative strategy when the 4-vector creates steric clashes with the protein of interest (POI).
Structural Basis of Binding
To understand the affinity differences, one must analyze the CRBN ligand-binding domain (LBD). The immunomodulatory imide drugs (IMiDs) bind within a hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN).
-
Glutarimide Ring: This moiety penetrates deep into the "Tri-Trp" pocket, forming essential hydrogen bonds with the backbone of the pocket. This interaction is non-negotiable for binding.
-
Phthalimide Ring: This portion sits at the solvent interface.
-
C4 Position: Points directly out towards the solvent, minimizing steric clash with the "walls" of the pocket. The amino group at C4 (in Pomalidomide) forms a water-mediated hydrogen bond or electrostatic interaction that significantly boosts affinity over the unsubstituted parent.
-
C5 Position: While also solvent-exposed, the vector projects at a different angle (approx. 60° deviation from C4). Substitutions here are generally tolerated but lack the specific electronic enhancement seen with the 4-amino group, often resulting in slightly lower intrinsic affinity.
-
Visualization: Ligand Interaction Map
The following diagram illustrates the connectivity and interaction logic within the CRBN binding pocket.
Figure 1: Structural logic of Phthalimide-CRBN binding. The Glutarimide anchor is constant, while C4/C5 substitutions dictate affinity modulation and vector direction.
Comparative Data Analysis
The following data summarizes the trend in binding affinities (IC50/Kd) derived from standard Fluorescence Polarization (FP) or TR-FRET competition assays using a Thalidomide-based tracer.
Note: Absolute values vary by assay conditions (buffer, temperature, tracer), but the relative rank order is consistent across literature.
Table 1: Affinity Comparison of Substituted Phthalimides
| Compound Class | Substitution (R) | Position | Approx. IC50 (CRBN) | Relative Potency | Notes |
| Thalidomide | -H (None) | N/A | ~ 3,000 - 5,000 nM | Baseline | Low affinity; lacks stabilizing auxochrome. |
| Pomalidomide | -NH2 (Amino) | C4 | ~ 100 - 300 nM | High | Gold standard. 4-NH2 donates e- density, stabilizing binding. |
| 5-Amino-Thal | -NH2 (Amino) | C5 | ~ 500 - 1,500 nM | Moderate | ~3-5x loss in potency vs C4. Vector angle changes. |
| 4-Fluoro-Thal | -F (Fluoro) | C4 | ~ 1,000 - 2,000 nM | Mod-Low | F is e- withdrawing; loses the H-bond benefit of NH2. |
| 5-Fluoro-Thal | -F (Fluoro) | C5 | ~ 2,000 - 4,000 nM | Low | Similar to unsubstituted thalidomide. |
| Lenalidomide | -NH2 (Isoindolinone) | C4 | ~ 150 - 200 nM | High | Contains reduced phthalimide ring (isoindolinone). |
Technical Insight: Why C4 Wins
-
Electronic Effect: The C4-amino group (Pomalidomide) acts as an electron donor. Crystallographic studies suggest this increases the electron density of the aromatic ring, enhancing pi-pi or hydrophobic interactions with the tryptophan cage.
-
Solvent Network: The C4-amine often engages in a water-bridged hydrogen bond that is not geometrically accessible from the C5 position.
-
Vector Geometry: For PROTACs, the C4 vector projects "outward" in a way that minimizes linker collapse onto the CRBN surface, whereas C5 linkers can sometimes fold back, incurring an entropic penalty.
Experimental Protocol: TR-FRET Competition Assay
To validate these affinities in your own lab, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for high-throughput affinity ranking. It is more robust against autofluorescence than standard FP.
Principle
A competition assay where a test compound displaces a fluorophore-labeled tracer (e.g., Cy5-Thalidomide) from a Terbium-labeled CRBN protein (Tb-CRBN). Loss of FRET signal indicates binding.
Workflow Diagram
Figure 2: Step-by-step workflow for determining IC50 values of Phthalimide analogs.
Detailed Methodology
-
Reagents:
-
Protein: Human CRBN-DDB1 complex (biotinylated or His-tagged for Tb-labeling).
-
Tracer: Cy5-conjugated Thalidomide (commercially available or synthesized via C4-linker).
-
Detection: Lanthanide-chelate donor (e.g., Tb-anti-His or Tb-Streptavidin).
-
-
Procedure:
-
Dilute compounds in 100% DMSO, then transfer to Assay Buffer (maintain DMSO < 1% final).
-
Mix Tb-CRBN and Tracer in a 384-well low-volume white plate.
-
Add compounds.
-
Centrifuge plate (1000 rpm, 1 min) to remove bubbles.
-
Incubate for equilibrium (typically 60-90 minutes).
-
-
Analysis:
-
Calculate the TR-FRET ratio:
. -
Plot Ratio vs. log[Compound].
-
Fit to the Hill equation:
.
-
Strategic Application in PROTAC Design
When should you choose C5 over C4?
-
Scenario A: The Default (Choose C4). If you are starting a new project, use the C4-amino vector (Pomalidomide-based). It provides the highest binary affinity for CRBN, ensuring that the "engine" of your PROTAC is efficient.
-
Scenario B: The Clash (Choose C5). If your C4-linked PROTAC shows poor degradation despite good binary affinity, the linker may be clashing with the POI in the ternary complex. Switching to the C5 position alters the exit vector by ~60°, potentially relieving the clash and restoring cooperativity.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
- Seminal paper defining the tri-tryptophan pocket and structural basis of IMiD binding.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]
- Provides structural comparison of Lenalidomide (C4-sub) vs Thalidomide.
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]
- First identific
-
Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife, 7, e38430. [Link]
- Contains detailed experimental protocols for CRBN binding assays and degrad
HPLC retention time analysis for phthalimide derivative purity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
